molecular formula C9H7FO4 B2771294 Methyl 6-fluoro-2-formyl-3-hydroxybenzoate CAS No. 1427373-40-7

Methyl 6-fluoro-2-formyl-3-hydroxybenzoate

Cat. No.: B2771294
CAS No.: 1427373-40-7
M. Wt: 198.149
InChI Key: XXUPGJLOGOKKGB-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-formyl-3-hydroxybenzoate is a chemical compound with the molecular formula C9H7FO4 and a molecular weight of 198.15 g/mol . . This compound is characterized by the presence of a fluorine atom, a formyl group, and a hydroxy group attached to a benzoate ester structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-2-formyl-3-hydroxybenzoate typically involves the esterification of 6-fluoro-2-formyl-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-fluoro-2-carboxy-3-hydroxybenzoic acid.

    Reduction: Methyl 6-fluoro-2-hydroxymethyl-3-hydroxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-fluoro-2-formyl-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-fluoro-2-formyl-3-hydroxybenzoate involves its interaction with various molecular targets. The presence of the fluorine atom enhances its reactivity and binding affinity to specific enzymes and receptors. The formyl and hydroxy groups facilitate interactions through hydrogen bonding and electrostatic forces, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-4-hydroxybenzoate: Similar structure but with different positions of the fluorine and hydroxy groups.

    Methyl 2-fluoro-6-hydroxybenzoate: Another isomer with the fluorine and hydroxy groups in different positions.

Uniqueness

Methyl 6-fluoro-2-formyl-3-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the formyl group at the 2-position and the hydroxy group at the 3-position, along with the fluorine atom at the 6-position, makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

methyl 6-fluoro-2-formyl-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-9(13)8-5(4-11)7(12)3-2-6(8)10/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUPGJLOGOKKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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